6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL
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Description
6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Biological Activity
The compound 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 338.38 g/mol
LogP: 3.5 (indicating moderate lipophilicity)
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: 6
Rotatable Bonds: 4
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, including the pyrimidine and oxadiazole moieties. These groups are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and oxadiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic bacteria and fungi. For example, studies have demonstrated that modifications in the methoxy groups enhance antibacterial efficacy against strains such as E. coli and S. aureus .
Anticancer Properties
The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism involves the activation of oxidative stress pathways leading to cell cycle arrest at the G2/M phase .
Study 1: Anticancer Efficacy
In a study assessing the effects of similar compounds on cancer cell lines, it was found that those with oxadiazole and pyrimidine scaffolds demonstrated significant antiproliferative activity. The compound was noted for its ability to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-(3-Methoxyphenyl)-... | MCF-7 (Breast) | 15 | Induction of apoptosis |
6-(3-Methoxyphenyl)-... | HCC | 12 | G2/M phase arrest via oxidative stress |
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds showed that those containing the methoxy group had enhanced activity against human pathogenic bacteria. The compound was effective against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to its antiproliferative effects.
- Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Regulation : The compound effectively halts the cell cycle progression, particularly at the G2/M checkpoint.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-27-14-7-5-6-13(10-14)16-11-18(26)23-21(22-16)30-12-19-24-20(25-29-19)15-8-3-4-9-17(15)28-2/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHGNQPUAHZYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.